molecular formula C9H13BrN2O2 B13461733 4-bromo-3-methoxy-1-(oxan-2-yl)-1H-pyrazole

4-bromo-3-methoxy-1-(oxan-2-yl)-1H-pyrazole

Cat. No.: B13461733
M. Wt: 261.12 g/mol
InChI Key: XHNFXRLEYPQLPY-UHFFFAOYSA-N
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Description

4-bromo-3-methoxy-1-(oxan-2-yl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of a bromine atom, a methoxy group, and an oxan-2-yl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-methoxy-1-(oxan-2-yl)-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the bromine atom: Bromination of the pyrazole ring can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent.

    Attachment of the oxan-2-yl group: This step involves the reaction of the pyrazole derivative with an oxan-2-yl halide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-methoxy-1-(oxan-2-yl)-1H-pyrazole can undergo various types of chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and reduction reactions: The compound can undergo oxidation or reduction under appropriate conditions, leading to the formation of different derivatives.

    Coupling reactions: The pyrazole ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling reactions: Palladium catalysts and appropriate ligands are typically used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can lead to the formation of various substituted pyrazoles, while coupling reactions can result in the formation of biaryl or heteroaryl compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: As a potential bioactive compound for studying enzyme inhibition, receptor binding, or other biological processes.

    Medicine: As a lead compound for the development of new pharmaceuticals with potential therapeutic effects.

    Industry: As an intermediate in the production of agrochemicals, dyes, or other industrial products.

Mechanism of Action

The mechanism of action of 4-bromo-3-methoxy-1-(oxan-2-yl)-1H-pyrazole would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activity. The exact pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-3-methoxy-1H-pyrazole: Lacks the oxan-2-yl group, which may affect its reactivity and applications.

    3-methoxy-1-(oxan-2-yl)-1H-pyrazole:

    4-bromo-1-(oxan-2-yl)-1H-pyrazole: Lacks the methoxy group, which may alter its properties and applications.

Uniqueness

4-bromo-3-methoxy-1-(oxan-2-yl)-1H-pyrazole is unique due to the combination of the bromine atom, methoxy group, and oxan-2-yl group on the pyrazole ring

Properties

Molecular Formula

C9H13BrN2O2

Molecular Weight

261.12 g/mol

IUPAC Name

4-bromo-3-methoxy-1-(oxan-2-yl)pyrazole

InChI

InChI=1S/C9H13BrN2O2/c1-13-9-7(10)6-12(11-9)8-4-2-3-5-14-8/h6,8H,2-5H2,1H3

InChI Key

XHNFXRLEYPQLPY-UHFFFAOYSA-N

Canonical SMILES

COC1=NN(C=C1Br)C2CCCCO2

Origin of Product

United States

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